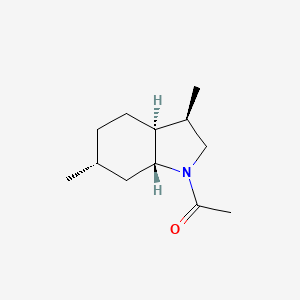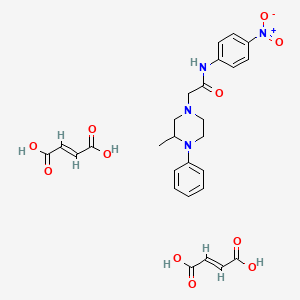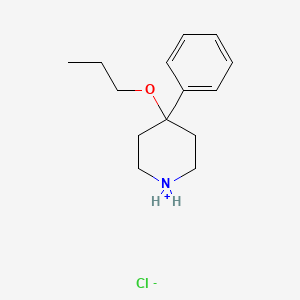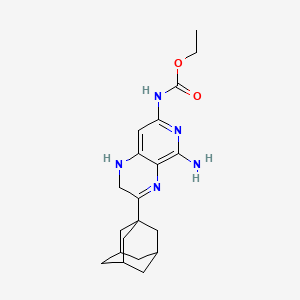
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-pentyloxymethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine typically involves multiple steps, starting from uridine. The process includes selective protection and deprotection of hydroxyl groups, introduction of the 4-methylbenzoyl group, and the addition of the pentyloxymethyl group. Common reagents used in these reactions include protecting groups like silyl ethers and benzoyl chlorides, as well as catalysts such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may target specific enzymes or pathways involved in DNA or RNA synthesis, leading to inhibition of viral replication or cancer cell growth.
類似化合物との比較
Similar Compounds
- 2,3-dideoxy-5-O-(4-methylbenzoyl)-5-methoxymethylcytidine
- methyl 2-bromo-2,3-dideoxy-5-O-(4-methylbenzoyl)-D-erythropentofuranoside
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-pentyloxymethyluridine is unique due to its specific modifications, which enhance its stability and potential biological activity compared to similar compounds. Its pentyloxymethyl group, in particular, may confer unique properties that make it more effective in certain applications.
特性
CAS番号 |
133697-40-2 |
|---|---|
分子式 |
C23H30N2O6 |
分子量 |
430.5 g/mol |
IUPAC名 |
[(2S,5R)-5-[2,4-dioxo-5-(pentoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C23H30N2O6/c1-3-4-5-12-29-14-18-13-25(23(28)24-21(18)26)20-11-10-19(31-20)15-30-22(27)17-8-6-16(2)7-9-17/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H,24,26,28)/t19-,20+/m0/s1 |
InChIキー |
HSKYUTDJWUKGFD-VQTJNVASSA-N |
異性体SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
正規SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





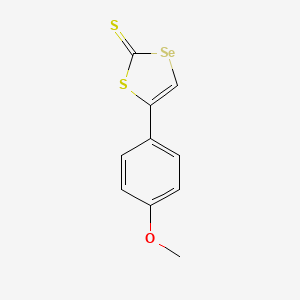


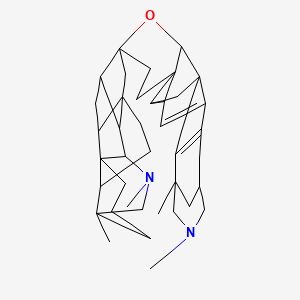

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
